molecular formula C19H26N4O B5975571 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide

1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide

Cat. No. B5975571
M. Wt: 326.4 g/mol
InChI Key: INIPRKSTAACZTL-UHFFFAOYSA-N
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Description

1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide is a chemical compound that has been of interest to researchers due to its potential for use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in lab experiments. In

Mechanism of Action

The mechanism of action of 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide involves its binding to the CB1 cannabinoid receptor. This binding results in the activation of various signaling pathways, leading to the modulation of various physiological processes such as pain sensation, appetite, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. These effects include the modulation of pain sensation, appetite, and mood regulation. This compound has also been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide in lab experiments include its high affinity for the CB1 cannabinoid receptor, which makes it a potential candidate for the development of new drugs for the treatment of various conditions. However, the limitations of using this compound in lab experiments include its potential side effects and the need for further research to fully understand its mechanism of action.

Future Directions

There are many future directions for the study of 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide. These include further research into its mechanism of action, the development of new drugs based on this compound, and the exploration of its potential use in the treatment of various conditions such as chronic pain, obesity, and depression. Additionally, further research is needed to fully understand the potential side effects of this compound and its limitations for use in lab experiments.
Conclusion:
In conclusion, 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide is a chemical compound that has been of interest to researchers due to its potential for use in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for use in lab experiments. Further research is needed to fully understand the potential of this compound for use in the development of new drugs for the treatment of various conditions.

Synthesis Methods

The synthesis of 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide has been achieved using various methods. One such method involves the reaction of 1-methylpiperazine with 3-phenylpropyl bromide to form 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]piperazine. This intermediate is then reacted with 1H-pyrazole-5-carboxylic acid to form 1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide has been studied for its potential use in scientific research. This compound has been shown to have an affinity for the CB1 cannabinoid receptor, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. This makes it a potential candidate for use in the development of new drugs for the treatment of various conditions such as chronic pain, obesity, and depression.

properties

IUPAC Name

2-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-22-18(11-12-20-22)19(24)21-17-10-6-14-23(15-17)13-5-9-16-7-3-2-4-8-16/h2-4,7-8,11-12,17H,5-6,9-10,13-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIPRKSTAACZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide

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